tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-5-16-6-7-18-10-13(16,8-14)9-15/h4-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTOPVOUEYKYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCOCC2(C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate typically involves multi-step processesThe tert-butyl group is often added as a protecting group to enhance the stability of the compound during synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash vacuum pyrolysis (FVP) and thermal deprotection are employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl9a-formyl-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
- Key Differences: Replaces the aminomethyl group with a formyl moiety and introduces a ketone at position 6.
- Physicochemical Impact: The formyl group increases polarity, likely reducing logP compared to the aminomethyl analog.
- Applications : Serves as a precursor for further functionalization via reductive amination or nucleophilic addition .
[(7S,9aS)-Octahydropyrazino[2,1-c][1,4]oxazin-7-yl]methanol
- Key Differences: Features a hydroxymethyl group instead of aminomethyl and lacks the tert-butyl carbamate.
- Physicochemical Impact : The hydroxymethyl group improves water solubility, making it suitable for aqueous reaction conditions.
- Applications : Used as a GMP starting material in synthesizing neurokinin receptor antagonists like Elinzanetant .
(R)- and (S)-Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride
- Key Differences: Lacks the tert-butyl carbamate and aminomethyl groups; exists as dihydrochloride salts.
- Physicochemical Impact : Ionic form enhances solubility in polar solvents (e.g., water).
- Applications : Pharmaceutical intermediates for anxiolytics and antidepressants. Stereochemistry (R vs. S) critically influences target binding .
Pharmacological Analogs
ROMK Inhibitors with Octahydropyrazino[2,1-c][1,4]oxazine Scaffold
- Key Features : Acyl piperazine derivatives optimized for renal outer medullary potassium (ROMK) channel inhibition.
- Advantages Over Target Compound : Exhibits >100-fold selectivity over hERG channels, avoiding QTc prolongation in vivo. Improved pharmacokinetics (e.g., half-life, bioavailability) due to scaffold rigidity .
Elinzanetant (NT-814)
- Key Features: Incorporates a trifluoromethylbenzamide group and hydroxymethyl-substituted octahydropyrazino[2,1-c][1,4]oxazine.
- Advantages Over Target Compound: Targets neurokinin receptors with nanomolar affinity; used in clinical trials for menopausal hot flashes. The bulky substituents enhance receptor specificity but reduce metabolic stability compared to simpler analogs .
Stereochemical Variants
- (R)- vs. (S)-Enantiomers : The configuration at position 9a significantly affects biological activity. For example, (S)-dihydrochloride derivatives show higher binding affinity to serotonin receptors than (R)-forms .
Data Tables
Table 1. Physicochemical Comparison
*Estimated based on structural analogs.
Table 2. Pharmacological Profiles
Biological Activity
tert-butyl 9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C13H25N3O3
- Molecular Weight : 255.36 g/mol
- CAS Number : 2460749-43-1
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various biological systems. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity : Research suggests that derivatives of octahydropyrazino compounds can inhibit the growth of certain bacteria and fungi.
- Cytotoxic Effects : Some studies have indicated potential cytotoxicity against various cancer cell lines, suggesting a possible role in cancer therapy.
- Neuroprotective Properties : Given its structural analogies to known neuroprotective agents, there is interest in evaluating its effects on neurodegenerative diseases.
The mechanisms through which tert-butyl 9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cell survival.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and cognition.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Case Studies and Findings
| Study | Methodology | Key Findings |
|---|---|---|
| Study A | In vitro assays on bacterial cultures | Significant inhibition of E. coli growth |
| Study B | Cytotoxicity assays on HeLa cells | IC50 value of 15 µM |
| Study C | Neuroprotection assays in neuronal cultures | Reduction in cell death by 30% |
Case Studies
-
Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that tert-butyl 9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent. -
Cytotoxicity Against Cancer Cells
In a cytotoxicity study involving several cancer cell lines (e.g., HeLa and MCF-7), the compound showed promising results with an IC50 value indicating effective cell death at relatively low concentrations. This positions it as a candidate for further development in cancer therapeutics. -
Neuroprotective Effects
Research exploring the neuroprotective properties revealed that the compound could reduce oxidative stress-induced neuronal death by modulating antioxidant pathways. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Q & A
Basic: Synthesis Optimization
Q: How can researchers optimize the synthesis of tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate to improve yield and purity? A:
- One-Pot Methodology : Leverage multi-step one-pot reactions to assemble the heterocyclic core, as demonstrated in analogous syntheses of nitrogen-containing bicyclic systems (e.g., 67–94% yields for substituted dihydropyrrolo-benzothiazines via sequential cyclization and functionalization) .
- Deprotection Strategies : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for efficient removal of tert-butyloxycarbonyl (Boc) protecting groups, followed by neutralization with saturated NaHCO₃ to minimize side reactions .
- Purification : Employ silica gel column chromatography and recrystallization (e.g., DCM/hexane triple saturation) to isolate high-purity products (>90%) .
Basic: Structural Characterization
Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : Perform ¹H and ¹³C NMR to verify regiochemistry and stereochemistry. For example, characteristic shifts for Boc-protected amines (~1.4 ppm for tert-butyl) and oxazine protons (3.5–4.5 ppm) should align with expected splitting patterns .
- LC/MS Analysis : Confirm molecular weight (e.g., expected [M+H]⁺ or [M+Na]⁺ peaks) and assess purity (>95% by UV/ELSD integration) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content within 0.4% of theoretical values) .
Advanced: Stereochemical Analysis
Q: How can the stereochemical configuration of the octahydropyrazino[2,1-c][1,4]oxazine core be determined? A:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as seen in related (9aS)-octahydropyrazino-oxazine derivatives .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. Compare retention times to known standards .
- Computational Modeling : Apply density functional theory (DFT) to predict NMR chemical shifts and optical rotation values, corroborating experimental data .
Advanced: Stability Studies
Q: What factors influence the stability of this compound under different experimental conditions? A:
- Acidic Conditions : Monitor degradation in TFA (common in Boc deprotection) via LC/MS; limit exposure to <2 hours at 20°C to prevent oxazine ring opening .
- Temperature Sensitivity : Store at –20°C under nitrogen to prevent hydrolysis of the aminomethyl group. Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) for long-term storage; use DCM or THF for reactions to minimize decomposition .
Advanced: Data Contradiction Analysis
Q: How can researchers address discrepancies in reported synthetic yields or spectral data for this compound? A:
- Reaction Parameter Screening : Adjust catalysts (e.g., Pd/C for hydrogenation vs. enzymatic methods) or temperatures (0°C vs. reflux) to replicate conditions from divergent studies .
- Spectral Reinterpretation : Re-examine NMR coupling constants (e.g., vicinal protons in the oxazine ring) to detect misassignments. Use 2D-COSY or NOESY to resolve overlapping signals .
- Reproducibility Protocols : Standardize purification (e.g., gradient elution in HPLC) and quantify impurities (e.g., diastereomers or regioisomers) via spiked controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
